molecular formula C5H11NO B133536 (1R,3S)-3-Aminocyclopentanol CAS No. 1110772-05-8

(1R,3S)-3-Aminocyclopentanol

Cat. No.: B133536
CAS No.: 1110772-05-8
M. Wt: 101.15 g/mol
InChI Key: YHFYRVZIONNYSM-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-Amino-cyclopentanol is a synthetic intermediate useful for pharmaceutical synthesis.

Scientific Research Applications

Metabotropic Excitatory Amino Acid Receptors

(1R,3S)-3-Aminocyclopentanol has been studied for its interaction with metabotropic excitatory amino acid receptors. For instance, a research paper by Schoepp et al. (1991) found that while (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) was effective in stimulating [3H]phosphoinositide hydrolysis in rat hippocampus slices, the 1R,3S-ACPD variant was much less potent and efficacious. This indicates the compound's selective interaction with metabotropic excitatory amino acid receptors (Schoepp et al., 1991).

Pharmacological Characterization

This compound and its variants have been used in pharmacological studies to understand receptor subtype specificity. A study by Bräuner-Osborne et al. (1997) examined analogues of 1-aminocyclopentane-1,3-dicarboxylic acid at cloned metabotropic glutamic acid receptors, revealing insights into receptor subtype selectivity and agonist/antagonist behavior of these compounds (Bräuner‐Osborne et al., 1997).

Synthesis and Testing as Glycosidase Inhibitors

Another area of research is the synthesis of aminocyclopentanols, like this compound, for their potential as sugar mimics. Bøjstrup and Lundt (2005) synthesized aminocyclopentanols to mimic intermediates in the hydrolysis of α-D-galactosides. These compounds were tested for their inhibition of α- and β-galactosidases, though they showed no anomer selectivity in their inhibitory actions (Bøjstrup & Lundt, 2005).

Neuroscience Research

In neuroscience, this compound isomers have been used to study their effects on brain receptors and neuronal activity. For example, the work by Linden et al. (1994) used a mixture of 1-aminocyclopentane-trans-1,3-dicarboxylic acid (t-ACPD), which includes the 1R,3S isomer, to study its effects on calcium mobilization and inward current in cultured cerebellar Purkinje neurons. This research contributes to understanding the role of metabotropic glutamate receptors in neuronal signaling (Linden et al., 1994).

Safety and Hazards

“(1R,3S)-3-Aminocyclopentanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is also harmful by inhalation, in contact with skin, and if swallowed .

Biochemical Analysis

Biochemical Properties

(1R,3S)-3-Aminocyclopentanol can participate in a variety of biochemical reactions due to its amine group. It can act as a substrate for enzymes such as transaminases, potentially influencing the synthesis and degradation of amino acids

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-understood. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. These hypotheses need to be confirmed through rigorous experimental studies .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported in the literature. Future studies should investigate these aspects to better understand the temporal dynamics of this compound .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models. Future studies should investigate this aspect, including any threshold effects, toxic or adverse effects at high doses .

Transport and Distribution

Future studies should investigate this aspect, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .

Properties

IUPAC Name

(1R,3S)-3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3S)-3-Aminocyclopentanol
Reactant of Route 2
(1R,3S)-3-Aminocyclopentanol
Reactant of Route 3
Reactant of Route 3
(1R,3S)-3-Aminocyclopentanol
Reactant of Route 4
(1R,3S)-3-Aminocyclopentanol
Reactant of Route 5
Reactant of Route 5
(1R,3S)-3-Aminocyclopentanol
Reactant of Route 6
(1R,3S)-3-Aminocyclopentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.